REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH2:6]1[CH2:16]CN2C(=NCCC2)[CH2:8][CH2:7]1.BrCCCCBr>CN(C=O)C>[C:2]1([C:1]#[N:5])([C:3]#[N:4])[CH2:8][CH2:7][CH2:6][CH2:16]1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
29.6 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
ADDITION
|
Details
|
an extra 100 mL of dry DMF was added
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
ADDITION
|
Details
|
DCM was added
|
Type
|
WASH
|
Details
|
the mixture was washed 5 times with 5% aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 40 g of a black oily substance
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with PA
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |